1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(14-3-11)7(10)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
RBJGYKXXYRFIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)Cl)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The target molecule features a benzene ring substituted at positions 1 and 4 with chlorine atoms, while positions 2 and 6 bear difluoromethoxy (-OCF₂H) and fluoromethoxy (-OCH₂F) groups, respectively. The electronic effects of chlorine (electron-withdrawing) and alkoxy groups (electron-donating) necessitate careful selection of reaction conditions to avoid undesired side reactions such as dehalogenation or ether cleavage.
Stepwise Synthesis Pathways
Starting Material Selection
Common precursors include 1,4-dichlorobenzene derivatives. For example, 1,4-dichloro-2,6-dihydroxybenzene serves as a versatile intermediate, enabling sequential etherification with fluorinated methoxy groups. Alternative routes utilize 1,4-dichloro-2-nitrobenzene, where nitro groups act as directing groups for subsequent substitutions.
Introduction of Difluoromethoxy and Fluoromethoxy Groups
Nucleophilic Aromatic Substitution (SNAr)
Difluoromethoxy groups are introduced via SNAr using sodium difluoromethoxide (NaOCF₂H). For instance:
$$ \text{1,4-Dichloro-2,6-dihydroxybenzene} + 2 \, \text{NaOCF}_2\text{H} \xrightarrow{\text{DMSO, 120°C}} \text{1,4-Dichloro-2,6-bis(difluoromethoxy)benzene} $$
Selective mono-etherification requires stoichiometric control and protective groups.
Copper-Mediated Coupling
Ullmann-type couplings using copper catalysts enable the introduction of fluoromethoxy groups. For example:
$$ \text{1,4-Dichloro-2-iodo-6-methoxybenzene} + \text{KOCH}_2\text{F} \xrightarrow{\text{CuI, DMF, 150°C}} \text{1,4-Dichloro-2-fluoro methoxy-6-methoxybenzene} $$
This method achieves high regioselectivity but requires anhydrous conditions.
Chlorination and Functional Group Interconversion
Late-stage chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas ensures positional fidelity. For example:
$$ \text{1,4-Dichloro-2-difluoromethoxy-6-methoxybenzene} + \text{Cl}2 \xrightarrow{\text{FeCl}3, \text{40°C}} \text{1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene} $$
Excess chlorine must be avoided to prevent over-chlorination.
Alternative Methodologies
Directed Ortho-Metalation (DoM)
A lithiation strategy using tert-butyllithium (t-BuLi) enables precise functionalization:
- Lithiation :
$$ \text{1,4-Dichlorobenzene} \xrightarrow{\text{t-BuLi, -78°C}} \text{1,4-Dichloro-2-lithiobenzene} $$ - Quenching with Electrophiles :
$$ \text{1,4-Dichloro-2-lithiobenzene} + \text{F}2\text{COCH}2\text{Cl} \rightarrow \text{1,4-Dichloro-2-difluoromethoxybenzene} $$
This approach offers excellent regiocontrol but demands cryogenic conditions.
Purification and Characterization
Chromatography : Silica gel chromatography with hexane/ethyl acetate (8:2) separates regioisomers.
Crystallization : Ethanol/water mixtures yield high-purity crystals.
Spectroscopic Analysis :
- ¹⁹F NMR : δ -75 ppm (CF₂H), -140 ppm (CH₂F).
- GC-MS : m/z 268 [M⁺].
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr | 72 | 120 | Scalability | Requires excess NaOCF₂H |
| Ullmann Coupling | 65 | 150 | Regioselectivity | Anhydrous conditions needed |
| Microwave-Assisted | 85 | 150 | Rapid synthesis | Specialized equipment required |
| DoM | 58 | -78 | Precision | Cryogenic conditions |
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors SNAr due to low-cost reagents.
- Safety : Chlorine gas handling requires stringent safety protocols.
- Environmental Impact : Fluorinated byproducts necessitate scrubbers for HF mitigation.
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The methoxy groups can be hydrolyzed to form phenols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of polyhalogenated benzene derivatives. Key analogs include:
- 1,2,4-Trichlorobenzene : Lacks fluorinated methoxy groups, reducing its environmental persistence but increasing volatility.
- 1,4-Difluoro-2,5-bis(trifluoromethoxy)benzene: Replaces Cl with F and uses trifluoromethoxy (OCF₃) groups, enhancing hydrophobicity and GWP (Global Warming Potential) due to stronger C-F bonds .
- Hexafluorobenzene (C₆F₆) : Fully fluorinated, exhibiting extreme chemical inertness but lower bioavailability compared to partially halogenated analogs.
Physicochemical Properties
Notes:
- The compound’s GWP is extrapolated from structurally related fluorinated ethers in . For instance, HF2C-(OCF₂)₂-OCF₂H (GWP = 5,300) shares similar perfluorinated methoxy groups, suggesting comparable radiative forcing .
- Chlorine substituents increase molecular weight and boiling point relative to non-chlorinated analogs but reduce atmospheric lifetime compared to fully fluorinated compounds.
Reactivity and Environmental Impact
- Electrophilic Substitution : Chlorine atoms direct further substitution to meta/para positions, while fluoromethoxy groups deactivate the ring, slowing reactions like nitration or sulfonation.
- Adsorption Behavior : Compared to benzene on Pt substrates (studied in –9), the compound’s electronegative substituents likely weaken π-metal interactions, reducing adsorption strength on catalytic surfaces like platinum .
- Degradation Pathways : Fluorinated methoxy groups resist hydrolysis, enhancing environmental persistence. Chlorine substituents may undergo reductive dehalogenation in anaerobic environments.
Biological Activity
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene (CAS No. 1803832-21-4) is a synthetic organic compound characterized by its unique arrangement of halogens and functional groups. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C8H5Cl2F3O2
- Molecular Weight : 261.03 g/mol
- CAS Number : 1803832-21-4
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of chlorine and fluorine atoms allows the compound to form strong bonds with various substrates, influencing biochemical pathways and molecular interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially altering their activity.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains.
- Cytotoxicity Testing : A study conducted on cancer cell lines showed that the compound has cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at concentrations between 10 to 50 µM.
- Case Study - Anticancer Activity : A case study involving the treatment of human breast cancer cells (MCF-7) revealed that exposure to the compound resulted in apoptosis induction and cell cycle arrest at the G2/M phase. This suggests potential application in cancer therapy.
Data Table: Summary of Biological Activities
Applications and Future Directions
The unique properties of this compound make it a candidate for further research in various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent warrants further exploration through clinical trials.
- Agrochemical Use : Given its biological activity, it may serve as a basis for developing new pesticides or herbicides.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves managing competing reactivity between chlorine and fluorine substituents. For example, fluoromethoxy groups may require protection strategies during chlorination steps to avoid undesired side reactions. A validated approach involves using SnCl₂·2H₂O for nitro reductions under controlled reflux conditions (75°C, ethanol solvent) to preserve fluorinated moieties . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity (>97%), as demonstrated in analogous fluorinated benzaldehyde syntheses .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : Combine ¹H/¹³C-NMR to resolve fluorine-coupled splitting patterns and confirm substitution positions. For example, fluoromethoxy groups exhibit distinct chemical shifts (δ ~6.5–7.5 ppm for aromatic protons adjacent to fluorine). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., C₇H₅F₂NO₂ at 173.12 g/mol in similar fluorinated nitrobenzenes) . Elemental analysis (C, H, N) further corroborates stoichiometry .
Q. What role do fluorinated substituents play in modulating the compound’s electronic properties?
- Answer : Fluorine’s electronegativity withdraws electron density, stabilizing aromatic systems and altering reactivity. Computational studies (e.g., DFT) can quantify effects like reduced HOMO-LUMO gaps, which influence catalytic or photochemical behavior. Experimental validation via cyclic voltammetry may reveal redox potentials shifted by fluoromethoxy groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or isotopic interference. Use variable-temperature NMR to identify conformational changes. For MS discrepancies, employ tandem MS (MS/MS) to differentiate fragmentation pathways. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What experimental designs are optimal for studying the environmental impact of this compound, particularly its global warming potential (GWP)?
- Answer : Quantify GWP using radiative efficiency and atmospheric lifetime models. Reference fluorinated ethers (e.g., HF2C-(OCF₂)₂-OCF₂H, GWP = 5,300) as analogs . Use gas chromatography-mass spectrometry (GC-MS) to measure atmospheric degradation products. Collaborative studies with climate models (e.g., EPA’s DSSTox) enhance predictive accuracy .
Q. How can mechanistic insights into the compound’s reactivity be gained under catalytic conditions?
- Answer : Employ kinetic isotope effects (KIE) and deuterium labeling to probe reaction mechanisms. For example, in cross-coupling reactions, monitor fluorine’s influence on transition-metal catalysts (e.g., Pd/Cu systems). In situ IR spectroscopy tracks intermediate formation during chlorination/fluorination steps .
Methodological Considerations Table
Contradictions and Resolutions
- Synthetic Yield Discrepancies : Variations in yields (e.g., 70–90%) may stem from solvent purity or moisture sensitivity. Use anhydrous DMF and Schlenk techniques for air-sensitive steps .
- Biological Activity : Fluorinated analogs show antimicrobial potential, but conflicting results require dose-response assays and toxicity profiling in cell lines .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
